molecular formula C8H7ClF2O3S B13534193 2-(2,5-Difluorophenoxy)ethane-1-sulfonyl chloride

2-(2,5-Difluorophenoxy)ethane-1-sulfonyl chloride

Cat. No.: B13534193
M. Wt: 256.65 g/mol
InChI Key: XMMMCNZXJVZJRC-UHFFFAOYSA-N
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Description

2-(2,5-Difluorophenoxy)ethane-1-sulfonyl chloride is a fluorinated organic compound with the molecular formula C8H7ClF2O3S and a molecular weight of 256.65 g/mol . This compound is characterized by the presence of a sulfonyl chloride group attached to an ethane chain, which is further connected to a difluorophenoxy group. The presence of fluorine atoms in the phenoxy ring imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Difluorophenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2,5-difluorophenol with ethane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride generated during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and minimizes the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Difluorophenoxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,5-Difluorophenoxy)ethane-1-sulfonyl chloride is utilized in various scientific research applications, including:

    Organic Synthesis: As a versatile intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: For the development of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Material Science: In the preparation of functionalized polymers and advanced materials with unique properties.

    Chemical Biology: As a tool for studying biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 2-(2,5-Difluorophenoxy)ethane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, readily reacting with nucleophiles to form covalent bonds. This reactivity is exploited in various chemical transformations and biological applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-Difluorophenoxy)ethane-1-sulfonyl chloride is unique due to the specific positioning of the fluorine atoms on the phenoxy ring, which influences its reactivity and selectivity in chemical reactions. This unique structure makes it particularly valuable in applications requiring precise control over chemical transformations .

Properties

Molecular Formula

C8H7ClF2O3S

Molecular Weight

256.65 g/mol

IUPAC Name

2-(2,5-difluorophenoxy)ethanesulfonyl chloride

InChI

InChI=1S/C8H7ClF2O3S/c9-15(12,13)4-3-14-8-5-6(10)1-2-7(8)11/h1-2,5H,3-4H2

InChI Key

XMMMCNZXJVZJRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)OCCS(=O)(=O)Cl)F

Origin of Product

United States

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